[1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol
Overview
Description
[1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol: is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a 4-methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of piperidine or phenyl groups.
Mechanism of Action
The mechanism of action of [1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, potentially modulating receptor activity. The phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[1-[(4-Methylsulfanylphenyl)methyl]piperidin-2-yl]methanol: can be compared to other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring with a hydroxymethyl group and a 4-methylsulfanylphenyl group. This specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-17-14-7-5-12(6-8-14)10-15-9-3-2-4-13(15)11-16/h5-8,13,16H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHXZACPYLNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCCC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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